molecular formula C5H3ClI2N2O B1402992 3-Chloro-4,5-diiodo-6-methoxypyridazine CAS No. 1375303-14-2

3-Chloro-4,5-diiodo-6-methoxypyridazine

Cat. No.: B1402992
CAS No.: 1375303-14-2
M. Wt: 396.35 g/mol
InChI Key: MJVAVZGVRPYPFW-UHFFFAOYSA-N
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Description

3-Chloro-4,5-diiodo-6-methoxypyridazine: is a heterocyclic organic compound with the molecular formula C5H3ClI2N2O and a molecular weight of 396.35 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyridazine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-diiodo-6-methoxypyridazine typically involves the halogenation of 3-chloro-6-methoxypyridazine. The process includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-diiodo-6-methoxypyridazine and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 4,5-Diiodo-6-methoxypyridazine
  • 3-Chloro-4,5-dibromo-6-methoxypyridazine

Comparison: 3-Chloro-4,5-diiodo-6-methoxypyridazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical modifications and applications .

Biological Activity

3-Chloro-4,5-diiodo-6-methoxypyridazine (CAS No. 1375303-14-2) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClI2N2O, with a molecular weight of 325.48 g/mol. The presence of halogen substituents (chlorine and iodine) and a methoxy group contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC7H5ClI2N2O
Molecular Weight325.48 g/mol
CAS Number1375303-14-2
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to neuropharmacology.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Assays

Cytotoxicity tests were performed using human cell lines to assess the safety profile of the compound. The compound demonstrated selective cytotoxicity at higher concentrations while maintaining viability at lower doses.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Case Study on Anticancer Properties : A research team evaluated the potential anticancer effects of this compound on breast cancer cells. The study reported that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways.
  • Study on Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates.

Properties

IUPAC Name

3-chloro-4,5-diiodo-6-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2O/c1-11-5-3(8)2(7)4(6)9-10-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAVZGVRPYPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4,5-diiodo-6-methoxypyridazine
Reactant of Route 2
3-Chloro-4,5-diiodo-6-methoxypyridazine
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Reactant of Route 5
3-Chloro-4,5-diiodo-6-methoxypyridazine
Reactant of Route 6
3-Chloro-4,5-diiodo-6-methoxypyridazine

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